

ONT-993: A Comprehensive Technical Overview of its Discovery and Characterization

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Compound of Interest

Compound Name: ONT-993

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Abstract

ONT-993 is the principal and pharmacologically active metabolite of Tucatinib, a highly selective HER2 tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **ONT-993**. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fields of oncology, drug metabolism, and pharmacology. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

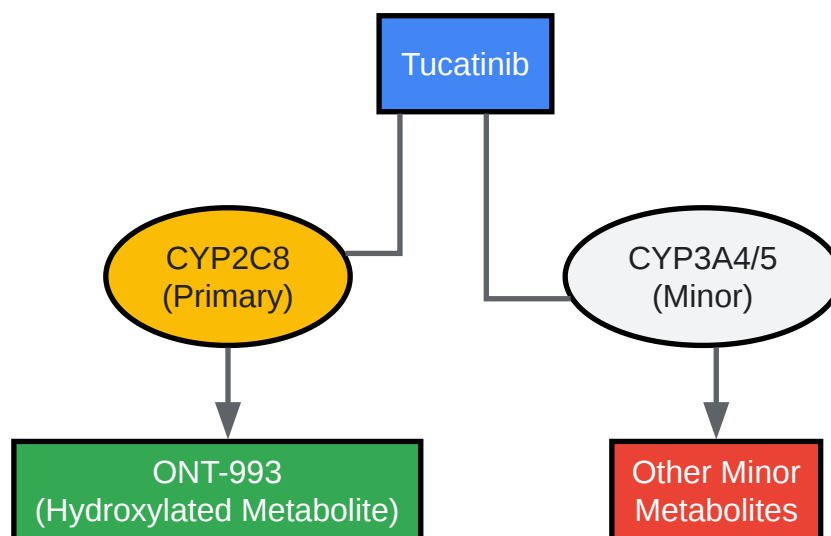
Discovery of ONT-993: A Metabolite of Tucatinib

The discovery of **ONT-993** is intrinsically linked to the clinical development of its parent drug, Tucatinib. Through extensive in vitro and in vivo metabolism studies, **ONT-993** was identified as the primary circulating metabolite of Tucatinib in humans.^[1]

The biotransformation of Tucatinib to **ONT-993** is primarily mediated by the cytochrome P450 enzyme CYP2C8, which catalyzes the aliphatic hydroxylation of the parent compound.^[1] To a lesser extent, CYP3A4/5 may also contribute to the metabolism of Tucatinib, leading to the formation of other minor metabolites.

Metabolic Pathway

The metabolic conversion of Tucatinib to **ONT-993** is a critical aspect of its pharmacokinetic profile. Understanding this pathway is essential for predicting potential drug-drug interactions and for characterizing the overall disposition of Tucatinib in the body.



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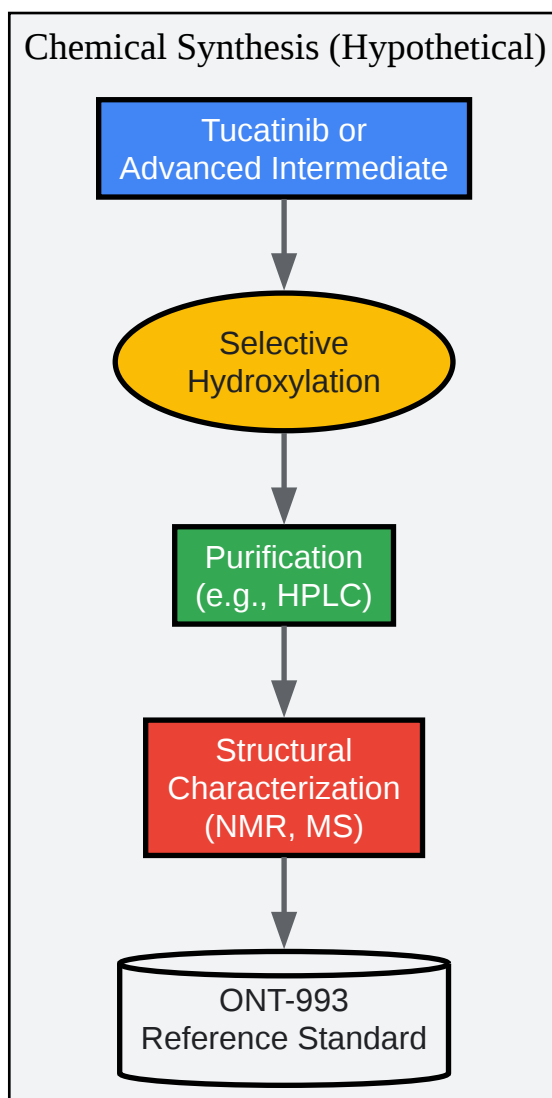
Biotransformation of Tucatinib to its primary metabolite, **ONT-993**.

Synthesis of **ONT-993**

A detailed, publicly available, step-by-step synthesis protocol for **ONT-993** is not readily found in the scientific literature. As a metabolite, its primary route of formation is biological. For research and as a reference standard, **ONT-993** is likely produced via custom chemical synthesis by specialized providers.

The synthesis would logically start from Tucatinib or a late-stage intermediate. The key transformation would be the selective hydroxylation at the aliphatic position, mirroring the metabolic reaction. This could potentially be achieved through various modern synthetic methodologies, including directed C-H activation or the use of specific oxidizing agents.

While a detailed protocol is unavailable, the general approach for obtaining an analytical standard of **ONT-993** would follow the workflow below.



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General workflow for the synthesis and certification of an **ONT-993** reference standard.

Biological Activity and Quantitative Data

ONT-993 is not merely an inactive metabolite; it exhibits inhibitory activity against certain cytochrome P450 enzymes. This has implications for potential drug-drug interactions when Tucatinib is co-administered with other therapeutic agents.

Target Enzyme	Parameter	Value	Reference
CYP2D6	IC50	7.9 μ M	[2][3][4]
CYP3A	KI	1.6 μ M	

Table 1: In Vitro Inhibitory Activity of **ONT-993**

Experimental Protocols

The following sections outline the general methodologies that would be employed to characterize the biological activity of **ONT-993**.

In Vitro Metabolism of Tucatinib

Objective: To identify the metabolites of Tucatinib and the enzymes responsible for their formation.

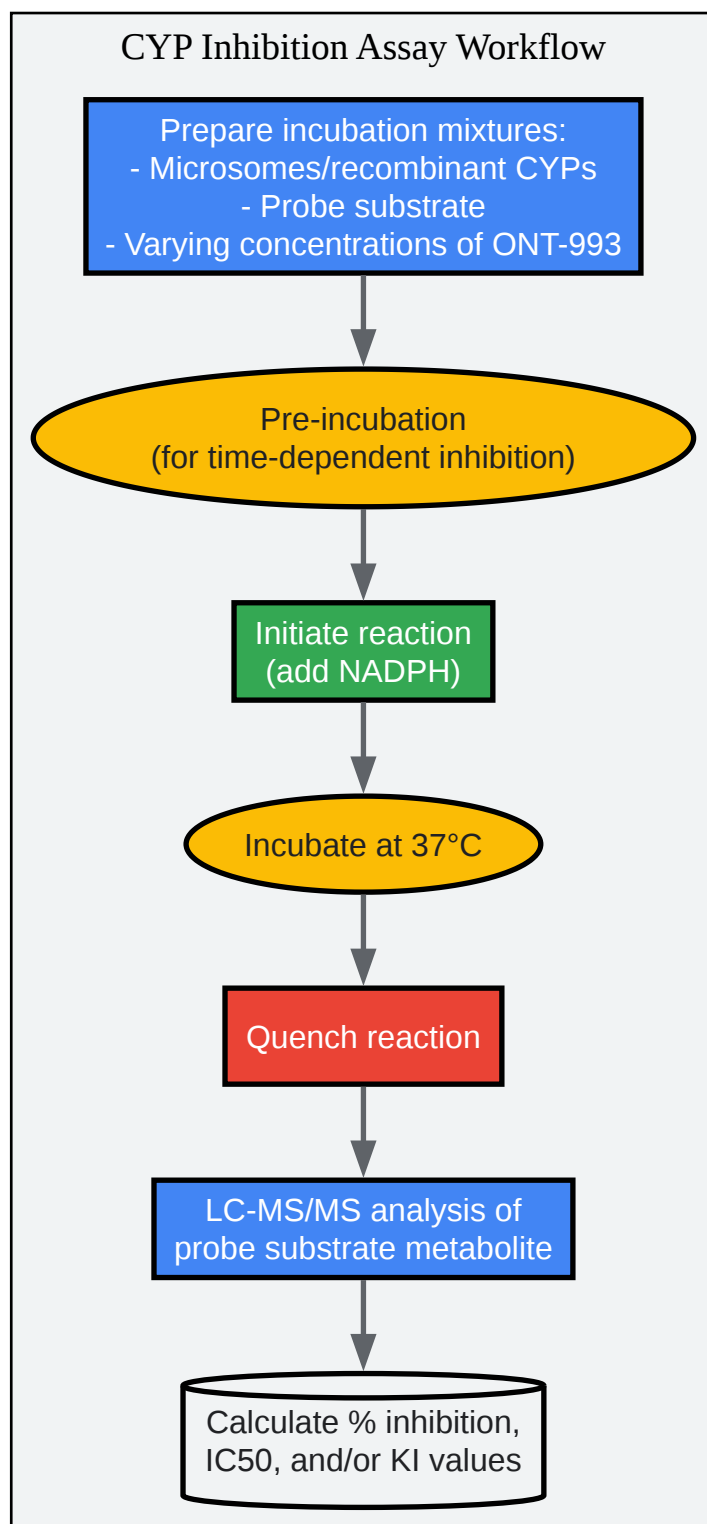
Methodology:

- Incubation: Tucatinib is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4). The incubation mixture typically contains a buffered solution (e.g., phosphate buffer, pH 7.4) and a cofactor such as NADPH to initiate the metabolic reaction.
- Sample Preparation: Following incubation, the reaction is quenched (e.g., with a cold organic solvent like acetonitrile). The samples are then centrifuged to precipitate proteins.
- LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites. The structure of metabolites like **ONT-993** is elucidated based on their mass-to-charge ratio and fragmentation patterns.

CYP Inhibition Assays (IC50 and KI Determination)

Objective: To quantify the inhibitory potency of **ONT-993** against specific CYP isoforms.

General Workflow for IC50/KI Determination:



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A generalized workflow for determining the CYP inhibitory potential of a compound.

IC50 Determination for CYP2D6:

- A specific probe substrate for CYP2D6 (e.g., dextromethorphan or bufuralol) is incubated with human liver microsomes or recombinant CYP2D6.
- A range of concentrations of **ONT-993** are included in the incubations.
- The formation of the specific metabolite (e.g., dextrorphan or 1'-hydroxybufuralol) is measured by LC-MS/MS.
- The concentration of **ONT-993** that causes 50% inhibition of the metabolite formation is determined as the IC50 value.

KI Determination for CYP3A:

- To determine the inhibition constant (KI) and the mechanism of inhibition (e.g., competitive, non-competitive), incubations are performed with varying concentrations of both the CYP3A probe substrate (e.g., midazolam or testosterone) and **ONT-993**.
- The rate of metabolite formation is measured at each combination of substrate and inhibitor concentrations.
- The data are fitted to various enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition terms) to determine the KI value. A common method for visualizing this data is a Lineweaver-Burk plot.

Conclusion

ONT-993, the primary metabolite of Tucatinib, is an important molecule in the overall pharmacological profile of its parent drug. Its discovery through metabolic studies has provided crucial insights into the clearance mechanisms of Tucatinib. While a detailed chemical synthesis protocol is not publicly available, its biological activity, particularly its inhibitory effects on CYP2D6 and CYP3A, has been quantified. The experimental methodologies outlined in this guide provide a framework for the continued investigation of **ONT-993** and other drug metabolites. This comprehensive understanding is vital for the safe and effective use of Tucatinib in the clinic and for the broader field of drug development.

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